2,5-Dimethylhexane

Catalog No.
S590564
CAS No.
592-13-2
M.F
C8H18
M. Wt
114.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethylhexane

CAS Number

592-13-2

Product Name

2,5-Dimethylhexane

IUPAC Name

2,5-dimethylhexane

Molecular Formula

C8H18

Molecular Weight

114.23 g/mol

InChI

InChI=1S/C8H18/c1-7(2)5-6-8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

UWNADWZGEHDQAB-UHFFFAOYSA-N

SMILES

CC(C)CCC(C)C

Synonyms

2,5-dimethylhexane

Canonical SMILES

CC(C)CCC(C)C

The exact mass of the compound 2,5-Dimethylhexane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74172. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Hexanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Dimethylhexane is a highly symmetrical, di-methylated branched alkane (C8H18) utilized primarily as a specialized non-polar solvent, a steric probe in catalysis, and a critical reference standard in hydrocarbon combustion studies. Unlike linear alkanes, its specific branching pattern at the 2 and 5 positions imparts distinct steric bulk, altering its fluid dynamics, autoignition kinetics, and interaction with microporous materials. With a boiling point of approximately 108–109 °C and a density of 0.694 g/mL at 25 °C, it offers a specific volatility and physical profile compared to standard industrial solvents like n-hexane or n-octane. For industrial and research procurement, 2,5-dimethylhexane is prioritized when workflows require precise intermediate volatility, specific steric hindrance, or exact di-methylated alkane combustion behavior that generic aliphatic solvents cannot replicate [1].

Substituting 2,5-dimethylhexane with common in-class alternatives like n-octane or isooctane (2,2,4-trimethylpentane) frequently leads to process failures in precision applications. In shape-selective catalysis and zeolite characterization, the linear structure of n-octane allows for full molecular rotation within pore channels, failing to probe the steric constraints that 2,5-dimethylhexane successfully identifies. In thermal processing and solvent recovery, replacing 2,5-dimethylhexane with n-octane introduces a significantly higher boiling point (125 °C versus 108 °C), increasing the energy required for solvent stripping and risking thermal degradation of sensitive solutes. Conversely, substituting with isooctane (boiling point ~99 °C) can result in premature solvent loss and altered formulation flash points. Furthermore, in combustion modeling and synthetic aviation fuel development, the autoignition delay times and laminar flame speeds of mono-methylated or linear octanes deviate substantially from di-methylated isomers, rendering generic substitutions invalid for accurate predictive modeling [1].

Steric Hindrance and Molecular Rotation in Zeolite Channels

Quasi-elastic neutron scattering (QENS) studies demonstrate that the molecular dynamics of octane isomers differ drastically within the constrictive channels of H-ZSM-5 zeolites. While linear n-octane undergoes full uniaxial molecular rotation, 2,5-dimethylhexane exhibits no full molecule rotation due to the steric hindrance provided by its symmetrical methyl branching. Only localized methyl group rotation is observed for 2,5-dimethylhexane in these confined spaces[1].

Evidence DimensionMolecular rotational freedom in H-ZSM-5 zeolite channels
Target Compound DataNo full molecule rotation (sterically locked)
Comparator Or Baselinen-octane (Full uniaxial rotation)
Quantified DifferenceComplete suppression of full-molecule rotation
ConditionsQuasi-elastic neutron scattering (QENS) in H-ZSM-5 at 300 K

This steric locking makes 2,5-dimethylhexane a necessary probe molecule for characterizing pore dimensions and evaluating the shape-selectivity of microporous catalysts.

Intermediate Volatility for Precision Solvent Recovery

The boiling point of an aliphatic solvent dictates the thermal budget required for its removal. 2,5-Dimethylhexane boils at 108.1–109.9 °C, which is significantly lower than the linear isomer n-octane (125–127 °C) but higher than the highly branched isooctane (~99 °C). This specific intermediate volatility allows for efficient solvent stripping at lower temperatures than n-octane, reducing the risk of thermal degradation for heat-sensitive compounds while avoiding the premature evaporation issues associated with more volatile solvents [1].

Evidence DimensionBoiling Point
Target Compound Data108.1–109.9 °C
Comparator Or Baselinen-octane (125–127 °C) and isooctane (~99 °C)
Quantified Difference~16 °C lower boiling point than n-octane; ~10 °C higher than isooctane
ConditionsStandard atmospheric pressure (100 kPa)

Procurement of 2,5-dimethylhexane enables optimized thermal recovery profiles in specialized extractions where standard octane isomers are either too volatile or require excessive heat.

Combustion Reactivity and Laminar Flame Speed

In the development of synthetic paraffinic jet fuels, the specific branching of the alkane dictates its combustion behavior. Experimental laminar flame speed measurements and counterflow diffusion flame studies reveal that 2,5-dimethylhexane exhibits a decreased propensity for flame ignition and lower laminar flame speeds compared to mono-methylated and normal octane isomers. The di-methylated structure specifically inhibits low-temperature reactivity, making its autoignition profile distinct from both n-octane and highly branched isooctane[1].

Evidence DimensionLow-temperature combustion reactivity and laminar flame speed
Target Compound DataDecreased reactivity and lower flame speed
Comparator Or Baselinen-octane and mono-methylated octanes (Higher reactivity and flame speeds)
Quantified DifferenceMeasurable reduction in low-temperature chain branching and flame propagation
ConditionsJet stirred reactor (JSR) and rapid compression machine (RCM) autoignition studies

Accurate predictive modeling and formulation of synthetic jet fuels require the exact di-methylated kinetic profile of 2,5-dimethylhexane, which cannot be approximated by linear or mono-branched alkanes.

Liquid Density and Fluid Dynamics for Entropy Scaling

The symmetrical branching of 2,5-dimethylhexane results in a lower liquid density (0.694 g/mL at 25 °C) compared to its linear counterpart, n-octane (0.703 g/mL). This structural difference fundamentally alters the translational and rotational diffusivities of the fluid. Consequently, 2,5-dimethylhexane is utilized as a specific reference standard in molecular simulations to study excess entropy scaling relationships, providing baseline data for how di-methyl branching affects the collective dynamic properties of hydrocarbon fluids [1].

Evidence DimensionLiquid Density at 25 °C
Target Compound Data0.694 g/mL
Comparator Or Baselinen-octane (0.703 g/mL)
Quantified Difference0.009 g/mL reduction in density
ConditionsStandard state (25 °C, 100 kPa)

For researchers conducting fluid dynamic simulations or calibrating analytical instruments, the exact density and diffusion coefficients of this specific isomer are required for accurate entropy scaling.

Shape-Selective Catalyst Characterization

Due to its specific steric hindrance that prevents full molecular rotation in constrictive pores, 2,5-dimethylhexane is a highly effective probe molecule for evaluating the channel dimensions and shape-selectivity of zeolites (e.g., H-ZSM-5) and other microporous catalytic materials [1].

Synthetic Aviation Fuel Surrogate Formulation

Because its di-methylated structure yields distinct low-temperature autoignition kinetics and lower laminar flame speeds than linear octanes, 2,5-dimethylhexane is procured as a critical component in formulating accurate surrogate mixtures for synthetic paraffinic jet fuels and studying advanced combustion models [2].

Precision Solvent Extraction for Heat-Sensitive Compounds

With a boiling point of ~108 °C, 2,5-dimethylhexane provides a precise intermediate volatility window. It is selected over n-octane for extractions where the solvent must be stripped at lower temperatures to preserve thermally labile target molecules, without flashing off too rapidly during the process [3].

Reference Standard for Hydrocarbon Fluid Dynamics

The specific density and rotational diffusivity of 2,5-dimethylhexane make it a necessary procurement item for physical chemistry laboratories conducting molecular simulations and excess entropy scaling studies on branched aliphatic hydrocarbons [4].

XLogP3

4

Boiling Point

109.1 °C

Melting Point

-91.0 °C

UNII

PCS13D63P8

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (91.53%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

30.30 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

592-13-2

Wikipedia

2,5-dimethylhexane

Biological Half Life

25.00 Days

Dates

Last modified: 08-15-2023

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